molecular formula C23H23N3OS B12585190 2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12585190
M. Wt: 389.5 g/mol
InChI Key: LLYGPHYDPABDMA-UHFFFAOYSA-N
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Description

2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline and indole precursors. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The final step involves the coupling of the quinoline and indole moieties through a sulfanyl linkage, followed by the formation of the acetamide group. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline and indole rings can be reduced under catalytic hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions activated by the electron-donating groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline and indole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is likely related to its ability to interact with biological targets such as enzymes and receptors. The quinoline and indole moieties can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Indole derivatives: Such as indomethacin and serotonin, known for their anti-inflammatory and neurotransmitter activities.

Uniqueness

2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to the combination of quinoline and indole moieties linked through a sulfanyl group. This structural feature may confer unique biological activities and pharmacological properties not found in other compounds with only one of these moieties .

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

2-(3-ethylquinolin-2-yl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H23N3OS/c1-2-16-13-17-7-3-5-9-20(17)26-23(16)28-15-22(27)24-12-11-18-14-25-21-10-6-4-8-19(18)21/h3-10,13-14,25H,2,11-12,15H2,1H3,(H,24,27)

InChI Key

LLYGPHYDPABDMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2N=C1SCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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